2-{[4-(2-hydroxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(2-hydroxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazole ring, a pyridine ring, and a hydroxyethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-hydroxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction involving pyridine-3-carboxylic acid or its derivatives.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced through an alkylation reaction using ethylene oxide or a similar reagent.
Formation of the Final Compound: The final step involves the reaction of the intermediate with acetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-hydroxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(2-hydroxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-{[4-(2-hydroxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or DNA synthesis, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid: Another triazole derivative with a pyridine ring, studied for its antiproliferative and anti-inflammatory activity.
Imidazole Derivatives: Compounds with similar heterocyclic structures, known for their broad range of biological activities.
Uniqueness
2-{[4-(2-hydroxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group, in particular, provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C11H13N5O2S |
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Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-[[4-(2-hydroxyethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C11H13N5O2S/c12-9(18)7-19-11-15-14-10(16(11)4-5-17)8-2-1-3-13-6-8/h1-3,6,17H,4-5,7H2,(H2,12,18) |
InChI Key |
NUMSEBJTZJZOPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CCO)SCC(=O)N |
Origin of Product |
United States |
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